2-Methyl-6-(piperidin-4-yl)-4-(3-(trifluoromethyl)benzyl)pyridine dihydrochloride
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Overview
Description
2-Methyl-6-(piperidin-4-yl)-4-(3-(trifluoromethyl)benzyl)pyridine dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a piperidinyl group and a trifluoromethylbenzyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperidin-4-yl)-4-(3-(trifluoromethyl)benzyl)pyridine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Substitution Reactions: The introduction of the piperidinyl and trifluoromethylbenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure high yields and selectivity.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidin-4-yl)-4-(3-(trifluoromethyl)benzyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-6-(piperidin-4-yl)-4-(3-(trifluoromethyl)benzyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-4-yl)-4-(3-(trifluoromethyl)benzyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(piperidin-4-yl)pyridine: Lacks the trifluoromethylbenzyl group, resulting in different chemical properties and applications.
4-(3-(Trifluoromethyl)benzyl)pyridine: Lacks the piperidinyl group, leading to variations in reactivity and biological activity.
Uniqueness
2-Methyl-6-(piperidin-4-yl)-4-(3-(trifluoromethyl)benzyl)pyridine dihydrochloride is unique due to the presence of both the piperidinyl and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H23Cl2F3N2 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-methyl-6-piperidin-4-yl-4-[[3-(trifluoromethyl)phenyl]methyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C19H21F3N2.2ClH/c1-13-9-15(12-18(24-13)16-5-7-23-8-6-16)10-14-3-2-4-17(11-14)19(20,21)22;;/h2-4,9,11-12,16,23H,5-8,10H2,1H3;2*1H |
InChI Key |
AFXYZHNRSCGGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCNCC2)CC3=CC(=CC=C3)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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